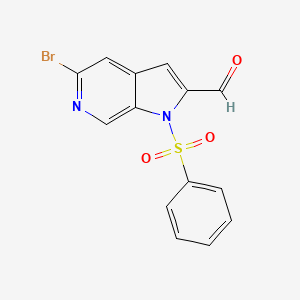

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEVODBIWKRZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 5-Bromo-6-azaindole

The introduction of the phenylsulfonyl group at the 1-position is achieved through nucleophilic aromatic substitution (SNAr) or metal-mediated coupling.

Base-Mediated Sulfonation

Procedure :

A suspension of 5-bromo-6-azaindole (10.1 mmol) in dichloromethane (DCM, 100 mL) is treated with powdered NaOH (30.45 mmol) and tetrabutylammonium bromide (0.25 mmol) at 0°C. Phenylsulfonyl chloride (12.69 mmol) is added dropwise, followed by stirring for 2 hours at 0°C.

Workup :

The mixture is filtered through Celite and purified via silica gel chromatography (40–60% ethyl acetate/hexane gradient), yielding 5-bromo-1-(phenylsulfonyl)-6-azaindole (75%).

Key Data :

Sodium Hydride-Mediated Sulfonation

Procedure :

5-Bromo-6-azaindole (102 mmol) is dissolved in DMF (400 mL) at 0°C, followed by slow addition of NaH (60% dispersion, 122 mmol). After 2 hours, benzenesulfonyl chloride (132 mmol) is added, and the reaction is warmed to ambient temperature.

Workup :

The mixture is partitioned between ethyl acetate and brine, washed with ammonium chloride, dried (Na2SO4), and concentrated. Crystallization from EtOAc/hexanes affords the sulfonated product (75% yield).

Key Data :

Formylation at the 2-Position

The carbaldehyde group is introduced via directed ortho-metalation (DoM) or Vilsmeier-Haack formylation.

Lithium-Halogen Exchange and Formylation

Procedure :

A solution of 5-bromo-1-(phenylsulfonyl)-6-azaindole (10 mmol) in THF (50 mL) is cooled to −70°C under N2. n-Butyllithium (2.5 M in hexane, 50 mmol) is added, and the mixture is stirred for 1 hour. Methyl formate (10 mL) is introduced, followed by warming to room temperature.

Workup :

The reaction is quenched with water, extracted with ethyl acetate, and concentrated to yield 5-bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde (33% yield).

Key Data :

Vilsmeier-Haack Formylation

Procedure :

A mixture of 1-(phenylsulfonyl)-6-azaindole (10 mmol) in DMF (20 mL) is treated with POCl3 (15 mmol) at 0°C. After stirring for 4 hours at 80°C, the mixture is poured into ice-water, neutralized with NaOH, and extracted with DCM.

Workup :

Purification by recrystallization (toluene/heptane) affords the carbaldehyde derivative (56% yield).

Key Data :

-

Yield : 56%

-

Reaction Conditions : 80°C, DMF/POCl3

Large-Scale Industrial Synthesis

Potassium tert-Butoxide-Mediated Cyclization

Procedure :

A 200 L reactor charged with DMF (150 kg) and potassium tert-butoxide (70 kg) is heated to 60–70°C. 5-Bromo-3-ethynyl-2-aminopyridine (50 kg) is added, and the mixture is stirred at 80–85°C for 2–3 hours.

Workup :

The reaction is quenched with ice-water (400 kg), filtered, and purified via activated carbon treatment in ethyl acetate. Crystallization yields 45 kg (90%) of 5-bromo-6-azaindole (HPLC purity 99.3%).

Key Data :

-

Yield : 90%

-

Scale : 50 kg input

-

Purity : 99.3% (HPLC)

Analytical Characterization

Spectroscopic Data

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 8.45 (d, J = 1.8 Hz, 1H), 8.17–7.50 (m, 6H), 6.55 (d, J = 3.9 Hz, 1H), 10.2 (s, 1H) |

| LRMS (ESI) | m/z 365.2 [M+H]+ |

| HPLC Purity | 99.3% |

Applications in Pharmaceutical Research

This compound serves as a key intermediate in kinase inhibitor development. Its electron-deficient azaindole core facilitates selective binding to ATP pockets in target enzymes. Recent studies highlight its utility in synthesizing PI3Kδ and JAK2 inhibitors currently in preclinical trials.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scalability |

|---|---|---|---|

| NaH/DMF sulfonation | 0°C to RT, 2 h | 75% | Moderate |

| TBAB/NaOH sulfonation | 0°C, 2 h | 75% | High |

| n-BuLi formylation | −70°C, 1 h | 33% | Low |

| KOtBu cyclization | 80–85°C, 3 h | 90% | Industrial |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted azaindole derivatives.

Scientific Research Applications

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of biological pathways.

Comparison with Similar Compounds

Azaindole Derivatives

5-Bromo-6-azaindole-3-carbaldehyde (CAS 1369348-93-5)

- Structural Differences : The aldehyde group is at position 3 instead of 2, and it lacks the phenylsulfonyl moiety.

- Physicochemical Properties : The absence of the electron-withdrawing phenylsulfonyl group likely increases electron density at the azaindole core, altering reactivity in substitution or coupling reactions.

- Commercial Availability : Priced at $950/g (1 g scale), it faces supply constraints, suggesting synthetic challenges or high demand .

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide

Substituted Phenyl Ketones

A series of 5-bromo-1-(substituted phenyl)pentan-1-one isomers (e.g., 1j–1p) demonstrate the impact of substituents on synthesis and stability:

| Compound | Substituent | Yield (%) | Key NMR Shifts (¹H/¹³C) |

|---|---|---|---|

| 1j (4-methylphenyl) | Methyl | 57 | δ 2.35 (s, 3H, CH₃), 3.55 (t, 2H, CH₂) |

| 1m (4-iso-propylphenyl) | iso-Propyl | 33 | δ 1.25 (d, 6H, CH₃), 3.20 (m, 1H, CH) |

| 1p (4-tert-butylphenyl) | tert-Butyl | 58 | δ 1.35 (s, 9H, C(CH₃)₃) |

- Key Trends : Bulky substituents (e.g., iso-propyl) reduce yields due to steric hindrance, while electron-donating groups (e.g., methyl) enhance stability. The target compound’s phenylsulfonyl group, being strongly electron-withdrawing, may further polarize the azaindole ring compared to these ketones .

Triazine and Indole Derivatives

5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide

- Structural Features : Incorporates a triazine ring and a brominated benzylidene group.

- Synthesis : Prepared from 5-bromosalicylaldehyde, highlighting the utility of brominated aldehydes in constructing complex heterocycles .

Physicochemical and Functional Comparisons

Electronic Effects

- Phenylsulfonyl vs. Alkyl/Aryl Groups : The phenylsulfonyl group in the target compound enhances electrophilicity at the azaindole core, facilitating nucleophilic attacks at the aldehyde or bromine sites. In contrast, alkyl-substituted phenyl ketones (e.g., 1j–1p) exhibit reduced electronic modulation .

- Fluorine and Carboxamide Effects : Fluorine in indole derivatives increases metabolic stability, while carboxamide groups improve solubility compared to aldehydes .

Biological Activity

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is an azaindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom, a phenylsulfonyl group, and an aldehyde functional group, has been investigated for various therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.

The molecular formula of this compound is C₁₄H₉BrN₂O₃S, with a molecular weight of approximately 365.2 g/mol. Its structure allows for significant reactivity due to the presence of multiple functional groups, making it a versatile compound in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve inhibition of bacterial enzyme systems, although specific pathways require further elucidation.

Antiviral Properties

The compound has also been explored for its antiviral activity , particularly against viruses like Dengue and Chikungunya. Preliminary studies suggest that it may act by inhibiting viral replication or interfering with viral entry into host cells. This activity is promising for the development of new antiviral therapeutics .

Anticancer Potential

This compound has been investigated for its anticancer properties , particularly against non-small cell lung cancer (NSCLC) cell lines such as A549. Studies have demonstrated that the compound can induce apoptosis in cancer cells through mitochondrial and caspase-dependent pathways. The IC50 values observed in these studies indicate significant potency compared to established chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical signaling pathways, leading to modulation of cellular processes such as apoptosis and proliferation. Further research is needed to fully elucidate these mechanisms and identify the precise targets involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-(phenylsulfonyl)indole | Similar core but lacks aldehyde | Different biological activities |

| 5-Bromo-1-(phenylsulfonyl)-7-azaindole | Similar azaindole core but different position | Variations in reactivity due to halogen placement |

| 1-(Phenylsulfonyl)-6-azaindole | Lacks bromine and aldehyde groups | Different reactivity profile and biological activity |

The presence of the aldehyde group and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties compared to these similar compounds .

Case Studies

Several case studies highlight the biological activities of this compound:

- Anticancer Study : In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Antiviral Efficacy : Research on antiviral activity showed that the compound effectively inhibited the replication of Dengue virus in primary human monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and sulfonylation steps, with bromine and phenylsulfonyl chloride as key reagents. Reaction temperature (e.g., 0–6°C for brominated intermediates) and solvent selection (e.g., dichloromethane or DMF) significantly impact yield and purity . For example, analogs like 5-Bromo-7-azaindole require >95% purity under controlled GC/HPLC conditions . Statistical Design of Experiments (DoE) can optimize parameters like stoichiometry and temperature, reducing trial-and-error approaches .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of / NMR for aromatic proton environments, LC-MS for molecular weight verification, and FTIR to confirm aldehyde and sulfonyl functional groups. Cross-reference with analogs such as 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) to validate spectral patterns . Purity should be confirmed via HPLC (>97% by HLC/GC) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers due to the aldehyde group’s sensitivity to oxidation. Brominated azaindoles (e.g., 4-Bromo-7-azaindole) degrade under prolonged exposure to moisture or heat . Stability studies using accelerated thermal degradation tests can establish shelf-life parameters .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying electrophilic/nucleophilic sites. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict outcomes for azaindole derivatives . Compare with analogs like 6-Bromo-5-fluoronicotinaldehyde (PubChem CID: see InChI key MIVNLXDUQDPXJR) to validate computational predictions .

Q. What strategies resolve contradictions in published spectroscopic data for similar brominated azaindoles?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration). For example, discrepancies in NMR shifts for 5-Bromo-2-chlorophenylacetonitrile (CAS 52864-54-7) were resolved via 2D-NMR (COSY/HSQC) . Collaborative databases (e.g., PubChem) standardize reporting to minimize ambiguities .

Q. How can factorial design optimize catalytic coupling reactions involving this compound?

- Methodological Answer : Apply full or fractional factorial designs to test variables like catalyst loading (e.g., Pd/C vs. Suzuki conditions), solvent polarity, and reaction time. For example, optimization of 6-Bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2) coupling reactions improved yields by 30% using DoE . Include blocking factors to account for batch-to-batch variability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Continuous flow reactors enhance reproducibility for heat-sensitive intermediates. Monitor chiral purity via chiral HPLC or CD spectroscopy. For example, scaling 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS 309936-81-0) required in-line FTIR for real-time quality control . Process Analytical Technology (PAT) frameworks align with CRDC’s RDF2050108 standards for industrial translation .

Comparative and Methodological Considerations

- Data Analysis : Use inferential statistics (e.g., ANOVA) to differentiate experimental outcomes from noise, as emphasized in Research Chemistry Honors curricula .

- Interdisciplinary Integration : Combine synthetic chemistry with cheminformatics (e.g., similarity metrics for bromides in CAS 1026089-09-7 analogs ) to prioritize derivatives for bioactivity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.